3'-Methoxy-3-phenylpropiophenone 3'-Methoxy-3-phenylpropiophenone
Brand Name: Vulcanchem
CAS No.: 76106-76-8
VCID: VC2363252
InChI: InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
SMILES: COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol

3'-Methoxy-3-phenylpropiophenone

CAS No.: 76106-76-8

Cat. No.: VC2363252

Molecular Formula: C16H16O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

3'-Methoxy-3-phenylpropiophenone - 76106-76-8

Specification

CAS No. 76106-76-8
Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
IUPAC Name 1-(3-methoxyphenyl)-3-phenylpropan-1-one
Standard InChI InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
Standard InChI Key UGWKQZILABRHBC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2
Canonical SMILES COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2

Introduction

Chemical Identity and Physical Properties

3'-Methoxypropiophenone, also known as 1-(3-methoxyphenyl)-1-propanone, is an organic compound belonging to the ketone class. Below is a comprehensive table of its chemical identity parameters:

PropertyValue
CAS Number37951-49-8
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.2 g/mol
IUPAC Name1-(3-methoxyphenyl)propan-1-one
Common Synonyms3-methoxypropiophenone, Valerian root oil 8008-88-6, 1-(3-Methoxyphenyl)-1-propanone
MDL NumberMFCD08458823
Exact Mass164.083725

The physical properties of 3'-methoxypropiophenone include:

Physical PropertyCharacteristic
Physical StateYellow to yellow brown liquid
Boiling Point259 °C
Density1.016±0.06 g/cm³
Flash Point98.9±13.4 °C

This compound demonstrates typical ketone reactivity while the methoxy group at the meta position influences its electronic properties and reaction pathways .

Safety ParameterDescription
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH335-H332-H319-H315-H302
Precautionary StatementsP264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362-P264-P270-P301+P312-P330-P501-P261-P271-P304+P340-P312
HS Code2914500090

The hazard statements indicate that the compound may cause respiratory irritation (H335), is harmful if inhaled (H332), causes serious eye irritation (H319), causes skin irritation (H315), and is harmful if swallowed (H302) .

Synthetic Methodologies

Classical Synthetic Routes

Several methods have been developed for the synthesis of 3'-methoxypropiophenone, with two primary approaches dominating the literature:

  • Grignard Reaction with Nitriles: Using ethylmagnesium bromide with m-methoxybenzonitrile (melting point 60°C) to form the ketone through nucleophilic addition followed by hydrolysis .

  • Aldehyde Oxidation Pathway: Starting with 3-methoxybenzaldehyde to form 1-(3-methoxyphenyl)-1-propanol, which is subsequently oxidized using sodium dichromate in sulfuric acid (70% yield) .

Modern Synthetic Approach

A more recent and efficient synthesis involves the reaction of ethylmagnesium bromide with N,3-dimethoxy-N-methylbenzamide:

Reaction Conditions:

  • Stage 1: Ethylmagnesium bromide and N,3-dimethoxy-N-methylbenzamide in tetrahydrofuran at 0-20°C for 3.5 hours under inert atmosphere

  • Stage 2: Treatment with hydrogen chloride in tetrahydrofuran and water under inert atmosphere

Detailed Procedure:
To a stirred solution of N,3-dimethoxy-N-methylbenzamide (5.86 g, 30.0 mmol) in THF (150 mL), ethylmagnesium bromide (0.960 mol/L in THF, 100 mL, 96.0 mmol) is slowly added at 0°C. The reaction proceeds with high yield (reported as 100%) to produce the target 3'-methoxypropiophenone .

Applications and Utilization

3'-Methoxypropiophenone has diverse applications across multiple scientific and industrial domains:

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of:

  • Analgesic compounds

  • Anti-inflammatory agents

  • Central nervous system modulators

The methoxy group at the meta position provides a convenient handle for further functionalization, making this compound valuable in medicinal chemistry .

Chemical Research Applications

In organic chemistry research, 3'-methoxypropiophenone is utilized for:

  • Model studies of ketone reactivity

  • Investigation of aromatic substitution patterns

  • Development of new synthetic methodologies

Industrial Applications

The industrial uses of 3'-methoxypropiophenone include:

  • Fragrance and flavor chemistry

  • Polymer science

  • Specialty chemical production

Structure-Activity Relationships

The positioning of the methoxy group at the meta position (3') on the aromatic ring significantly influences the compound's:

  • Electronic Properties: The meta-methoxy group creates a unique electron distribution pattern different from para- or ortho-substituted analogues

  • Reactivity Profile: Affects the electrophilicity of the carbonyl carbon and the susceptibility to nucleophilic attack

  • Physical Properties: Contributes to the compound's solubility profile and partition coefficient

These structure-activity relationships make 3'-methoxypropiophenone distinct from related compounds such as 4'-chloro-3-(4-methoxyphenyl)propiophenone, which has different substituents and consequently different chemical behavior.

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